molecular formula C10H7ClIN B14081718 4-Chloro-3-iodo-6-methylquinoline

4-Chloro-3-iodo-6-methylquinoline

Cat. No.: B14081718
M. Wt: 303.52 g/mol
InChI Key: CVRBNOXKJBPVFN-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-6-methylquinoline is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, industrial applications, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-6-methylquinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various quinoline derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-6-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-3-iodo-6-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-6-methylquinoline involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular pathways and targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-iodo-6-methylquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both chloro and iodo substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7ClIN

Molecular Weight

303.52 g/mol

IUPAC Name

4-chloro-3-iodo-6-methylquinoline

InChI

InChI=1S/C10H7ClIN/c1-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3

InChI Key

CVRBNOXKJBPVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)I)Cl

Origin of Product

United States

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